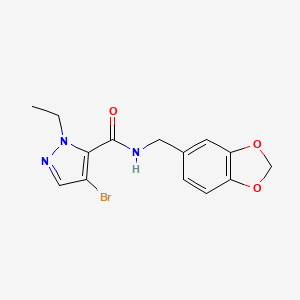![molecular formula C20H22N2O4 B4740259 N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4740259.png)
N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Vue d'ensemble
Description
N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. The compound has been extensively studied for its potential applications in treating various neurological disorders, such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Mécanisme D'action
N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts as an antagonist at the dopamine D4 receptor, blocking the binding of dopamine and other ligands to the receptor. This, in turn, leads to a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are associated with it.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a number of biochemical and physiological effects, including a reduction in locomotor activity, an increase in exploratory behavior, and a decrease in impulsivity. These effects are believed to be due to the compound's ability to modulate the activity of the dopamine D4 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its high selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its role in various neurological disorders. However, one limitation of using N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is that it may not be effective in all individuals, as the expression and activity of the dopamine D4 receptor can vary between individuals.
Orientations Futures
There are several future directions for research on N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its potential therapeutic applications. One area of interest is the use of the compound in treating drug addiction, as studies have shown that the dopamine D4 receptor may play a role in the development of addiction. Another area of interest is the use of N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide in combination with other drugs or therapies, to enhance its therapeutic effects. Additionally, further research is needed to better understand the role of the dopamine D4 receptor in various neurological disorders, and to identify other potential targets for therapeutic intervention.
Applications De Recherche Scientifique
N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that the compound has a high affinity and selectivity for the dopamine D4 receptor, which is believed to play a key role in the pathophysiology of these disorders.
Propriétés
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-20(19-14-25-17-3-1-2-4-18(17)26-19)21-13-15-5-7-16(8-6-15)22-9-11-24-12-10-22/h1-8,19H,9-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZHOJPXFIZEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-morpholin-4-ylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-fluorophenyl)-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4740196.png)

![3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4740205.png)
![N-1-adamantyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4740213.png)
![4-[({[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4740221.png)

![3-ethyl 7-methyl 5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4740228.png)
![N~1~-(2,6-diethylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4740229.png)
![3-(3-hydroxyphenyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4740236.png)

![methyl 5-[(diethylamino)carbonyl]-2-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4740254.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B4740266.png)
![2-{[(3-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4740274.png)